molecular formula C8H6BrFO B13647918 5-Bromo-3-fluoro-2-methylbenzaldehyde

5-Bromo-3-fluoro-2-methylbenzaldehyde

Cat. No.: B13647918
M. Wt: 217.03 g/mol
InChI Key: SOSRCXSFPPMJTO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoro-2-methylbenzaldehyde typically involves the bromination and fluorination of 2-methylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where bromine and fluorine are introduced to the benzene ring under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the selective introduction of bromine and fluorine atoms .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-2-methylbenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Comparison: 5-Bromo-3-fluoro-2-methylbenzaldehyde is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and specific interactions with biological targets. Compared to similar compounds, it offers a unique balance of electronic and steric effects, making it valuable in various synthetic and research applications .

Properties

Molecular Formula

C8H6BrFO

Molecular Weight

217.03 g/mol

IUPAC Name

5-bromo-3-fluoro-2-methylbenzaldehyde

InChI

InChI=1S/C8H6BrFO/c1-5-6(4-11)2-7(9)3-8(5)10/h2-4H,1H3

InChI Key

SOSRCXSFPPMJTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)Br)C=O

Origin of Product

United States

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